molecular formula C8H8N2O5 B168659 5-Methoxy-2-methyl-1,3-dinitrobenzene CAS No. 16024-29-6

5-Methoxy-2-methyl-1,3-dinitrobenzene

Cat. No.: B168659
CAS No.: 16024-29-6
M. Wt: 212.16 g/mol
InChI Key: IHOSJLCXSPIPHV-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1,3-dinitrobenzene is an aromatic compound characterized by the presence of methoxy, methyl, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,3-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro groups make the benzene ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Oxidation: Potassium permanganate.

Major Products Formed

    Reduction: 5-Methoxy-2-methyl-1,3-diaminobenzene.

    Oxidation: 5-Methoxy-2-carboxy-1,3-dinitrobenzene.

Scientific Research Applications

5-Methoxy-2-methyl-1,3-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups can affect the compound’s solubility and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-dinitrobenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-Methoxy-1,3-dimethyl-2-nitrobenzene:

Uniqueness

5-Methoxy-2-methyl-1,3-dinitrobenzene is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct chemical properties and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSJLCXSPIPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593551
Record name 5-Methoxy-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-29-6
Record name 5-Methoxy-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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